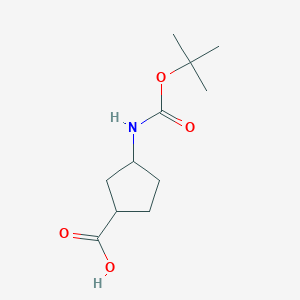

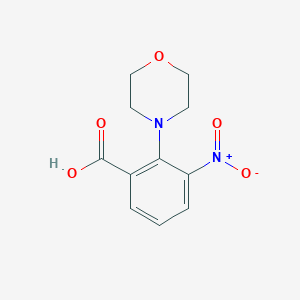

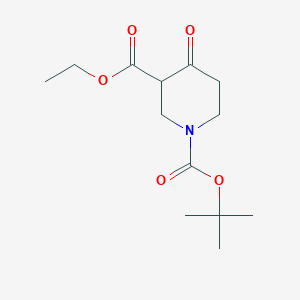

![molecular formula C7H7N3OS B1276358 3-amino-2-metiltieno[2,3-d]pirimidin-4(3H)-ona CAS No. 852399-99-6](/img/structure/B1276358.png)

3-amino-2-metiltieno[2,3-d]pirimidin-4(3H)-ona

Descripción general

Descripción

The compound 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been extensively studied due to its potential pharmacological properties. It has been identified as a key intermediate in the synthesis of various compounds with potential inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Synthesis Analysis

The synthesis of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the conversion of the key intermediate to a 5-bromo-substituted compound followed by an Ullmann reaction . Other methods for synthesizing related compounds include the aza-Wittig reaction , cyclization of thienylthioureas in acidic medium , and reactions involving methyl 3-aminothiophene-2-carboxylate with various reagents . These methods demonstrate the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been confirmed through various analytical techniques, including X-ray analysis . These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is reactive and can be further modified to produce a wide range of derivatives with different substituents at various positions on the ring system. For instance, the synthesis of 7-substituted 3-aminothieno[2,3-d:4,5-d']-dipyrimidin-4(3H)-ones involves the reaction of the core structure with nucleophilic reagents . Additionally, the formation of 5-arylthieno[2,3-d]pyrimidin-4-amines from 2-aminothiophenes showcases the scaffold's ability to undergo multi-step reactions to yield novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives are influenced by the nature of the substituents and the overall molecular structure. These properties are essential for determining the compound's solubility, stability, and suitability for further development as a pharmacological agent. Although specific physical and chemical properties of the compound are not detailed in the provided papers, such properties are typically characterized using techniques like IR, 1H-NMR, 13C-NMR, and CHN analysis .

Aplicaciones Científicas De Investigación

Actividad Antituberculosa

Los derivados de tieno[2,3-d]pirimidin-4(3H)-ona se han investigado como posibles agentes antituberculosos . Específicamente, algunos compuestos demostraron una actividad antimicobacteriana significativa contra Mycobacterium tuberculosis H37Ra y Mycobacterium bovis BCG. Notablemente, los compuestos 13b y 29e exhibieron una muy buena actividad antimicobacteriana, con concentraciones mínimas inhibitorias (MIC) en el rango de 6–8 μM. Estos hallazgos sugieren que las tieno[2,3-d]pirimidin-4(3H)-onas prometen combatir la tuberculosis.

Terapia contra el cáncer: Inhibición de PI3K

La vía de señalización de la fosfoinositida 3-cinasa (PI3K)/AKT/diana mamífera de la rapamicina (mTOR) juega un papel crucial en la progresión del cáncer. Los investigadores han descubierto una nueva serie de tienopirimidinas como inhibidores de PI3K altamente potentes y selectivos . Estos compuestos podrían servir como candidatos prometedores para la terapia contra el cáncer dirigida.

Metodología Sintética

Se ha establecido un método de síntesis rápido para 3-amino-2-metiltieno[2,3-d]pirimidin-4(3H)-ona (compuesto 4). A partir del metil 2-aminotiofeno-3-carboxilato comercialmente disponible y la formimidamida, la síntesis implica tres pasos: reacción de condensación, cloración y sustitución nucleofílica. La estructura del compuesto 4 se confirmó mediante espectrometría de masas (MS) y resonancia magnética nuclear de protón (1H NMR) .

Mecanismo De Acción

Target of Action

The primary target of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the strains H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting the Cytochrome bd oxidase (Cyt-bd) , an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The inhibition of Cyt-bd affects the ATP synthesis pathway in the bacteria . ATP, or adenosine triphosphate, is the main energy currency of the cell. By disrupting ATP production, the compound deprives the bacteria of the energy they need to grow and reproduce .

Pharmacokinetics

The compound has been found to exhibit significant antimycobacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the bacterial cell.

Result of Action

The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . This is due to the disruption of their energy metabolism, which prevents them from growing and reproducing .

Action Environment

The efficacy and stability of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For example, the compound was found to be less potent against the laboratory-adapted Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain

Propiedades

IUPAC Name |

3-amino-2-methylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6-5(2-3-12-6)7(11)10(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLARADPXGNYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238316 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

852399-99-6 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

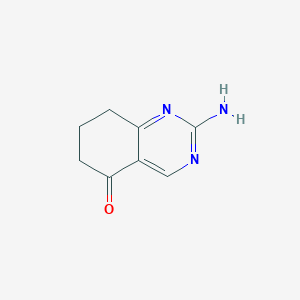

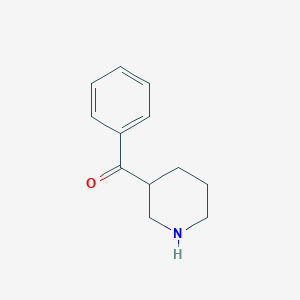

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)